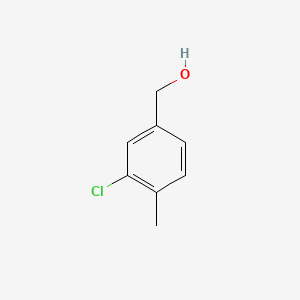

3-Chloro-4-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRJZTGNCBMNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192764 | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39652-32-9 | |

| Record name | 3-Chloro-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39652-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039652329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Chloro-4-methylbenzyl alcohol, a substituted aromatic alcohol, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its specific substitution pattern—a chlorine atom and a methyl group on the benzene ring—imparts distinct physicochemical properties that influence its reactivity, solubility, and ultimately its utility in complex synthetic pathways. Understanding these physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies for their determination and an analysis of its expected spectral characteristics.

Physicochemical Properties of this compound

The physical properties of this compound are dictated by its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility. The aromatic ring contributes to its thermal stability, while the chloro and methyl substituents modulate its polarity and lipophilicity.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [2][3] |

| CAS Number | 39652-32-9 | [2][4][3] |

| Appearance | Reported as a liquid at ambient temperatures. | [2] |

| Melting Point | Not definitively reported; likely a low-melting solid or a liquid at room temperature. For comparison, the closely related isomer 4-chlorobenzyl alcohol has a melting point of 68-71 °C.[5] The absence of a reported melting point for the title compound in many databases suggests it may be below standard room temperature. | |

| Boiling Point | A predicted boiling point is 548.69 K (275.54 °C).[6] Experimental determination is recommended for precise applications. | |

| Solubility | Water: Predicted to be sparingly soluble based on its logP value and the properties of similar structures. Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane due to its organic nature and the presence of both polar and nonpolar moieties. For a similar compound, 4-methylbenzyl alcohol, it is reported to be soluble in methanol, ether, and ethanol, and slightly soluble in water.[7] | |

| logP (Octanol-Water Partition Coefficient) | A calculated value is 2.141.[6] This indicates a moderate degree of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous phases. |

Experimental Determination of Physical Properties

Accurate determination of physical properties is critical for the reliable use of this compound in research and development. The following section details standard, self-validating protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Solubility Determination

Solubility data is crucial for designing reaction and purification protocols. A qualitative and semi-quantitative approach is often sufficient for initial studies.

Protocol: Semi-Quantitative Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Equilibration: The vials are agitated (e.g., vortexed or sonicated) at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation and Classification: The solubility is visually assessed and can be classified as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Quantitative Analysis (Optional): For more precise data, the saturated solution can be carefully filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous identification of this compound and offers insights into its chemical structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the aromatic region (δ 7.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl groups.

-

Benzylic Protons (2H): The two protons of the -CH₂OH group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.

-

Methyl Protons (3H): The three protons of the methyl group will appear as a singlet around δ 2.3-2.4 ppm.

-

Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature (typically δ 1.5-3.0 ppm).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the chloro, methyl, and benzyl alcohol groups will have characteristic chemical shifts.

-

Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to appear around δ 60-65 ppm.

-

Methyl Carbon (1C): The methyl carbon should appear at a higher field, around δ 20-25 ppm.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm). The integration of the signals in the ¹H NMR spectrum is used to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]

-

C-H Stretch (aromatic): Weak to medium absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Medium to strong absorptions just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.[8]

-

C-Cl Stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal. If the sample is a solid, a small amount is pressed firmly against the crystal.

-

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 156) should be observed. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Loss of H₂O: A peak at m/z 138, corresponding to the loss of a water molecule from the molecular ion, is a common fragmentation pathway for alcohols.[9][10]

-

Loss of -CH₂OH: A peak at m/z 125, corresponding to the loss of the hydroxymethyl radical.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon can also occur.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Analysis: The abundance of each ion is measured by a detector, and the resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragments.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[11]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 39652-32-9). Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9ClO). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Unknown. (n.d.). 13C-NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]

-

Alfa Aesar. (2011, February 12). 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Page loading... [guidechem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | 39652-32-9 [chemicalbook.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. This compound (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-4-methylbenzyl Alcohol: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzyl alcohol (CAS No. 39652-32-9), a substituted aromatic alcohol of increasing interest in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and provides experimentally validated and predicted spectroscopic data for its unambiguous identification. Detailed synthetic protocols for its preparation from commercially available precursors are presented, along with an exploration of its characteristic reactivity. Furthermore, this guide highlights the role of this compound as a key building block in the synthesis of heterocyclic compounds and its potential applications in the development of novel therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. Safety and handling considerations are also briefly addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as (3-chloro-4-methylphenyl)methanol, is a halogenated aromatic alcohol with the molecular formula C₈H₉ClO.[1] Its structure, featuring a benzyl alcohol core substituted with a chlorine atom and a methyl group on the aromatic ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. While not a final drug product itself, its utility as a precursor for various bioactive molecules positions it as a compound of significant interest to researchers in drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for scientists working with this versatile chemical entity.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4 with a hydroxymethyl group, a chlorine atom, and a methyl group, respectively.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 39652-32-9 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Liquid | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| LogP (predicted) | 2.0 | [2] |

Synthesis of this compound

This compound can be synthesized from readily available starting materials through standard organic transformations. The two most common and reliable methods involve the reduction of 3-chloro-4-methylbenzoic acid or 3-chloro-4-methylbenzaldehyde.

Synthesis via Reduction of 3-Chloro-4-methylbenzoic Acid

A robust method for the synthesis of this compound is the reduction of the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5]

Reaction Scheme:

Caption: Reduction of 3-chloro-4-methylbenzoic acid to this compound.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3-chloro-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Synthesis via Reduction of 3-Chloro-4-methylbenzaldehyde

An alternative and often milder route to this compound is the reduction of 3-chloro-4-methylbenzaldehyde using sodium borohydride (NaBH₄).[6][7][8] This method is particularly useful as it selectively reduces the aldehyde in the presence of other reducible functional groups that are not susceptible to NaBH₄.

Reaction Scheme:

Caption: Reduction of 3-chloro-4-methylbenzaldehyde to this compound.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methylbenzaldehyde (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by flash column chromatography as described in the previous method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃):

-

δ 7.35 (s, 1H): Aromatic proton at C2 (singlet due to minimal coupling with adjacent protons).

-

δ 7.20 (d, J = 7.8 Hz, 1H): Aromatic proton at C6, ortho to the methyl group.

-

δ 7.10 (d, J = 7.8 Hz, 1H): Aromatic proton at C5, ortho to the chlorine atom.

-

δ 4.65 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ 2.35 (s, 3H): Methyl protons (-CH₃).

-

δ 1.90 (t, J = 6.0 Hz, 1H): Hydroxyl proton (-OH), which may be a broad singlet and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR (125 MHz, CDCl₃):

-

δ 140.5: Quaternary aromatic carbon attached to the hydroxymethyl group (C1).

-

δ 138.0: Quaternary aromatic carbon attached to the methyl group (C4).

-

δ 134.5: Quaternary aromatic carbon attached to the chlorine atom (C3).

-

δ 130.0: Aromatic CH carbon (C5).

-

δ 128.5: Aromatic CH carbon (C6).

-

δ 126.0: Aromatic CH carbon (C2).

-

δ 64.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ 20.0: Methyl carbon (-CH₃).

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the hydroxyl group and the aromatic ring. It undergoes reactions typical of primary benzyl alcohols.

Oxidation

The primary alcohol functionality can be oxidized to the corresponding aldehyde, 3-chloro-4-methylbenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[9][10] Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the formation of 3-chloro-4-methylbenzoic acid.

Reaction Scheme (Oxidation to Aldehyde):

Caption: Oxidation of this compound to the corresponding aldehyde.

Etherification

The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis or by reaction with other alcohols under acidic conditions.[11][12][13]

Esterification

Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions.[14][15][16]

Building Block in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.[1] The benzyl moiety can be incorporated into larger molecular scaffolds, and the chloro and methyl substituents can be used to modulate the electronic and steric properties of the final products.

Applications in Drug Development

Substituted benzyl alcohols are prevalent structural motifs in a wide range of biologically active molecules. While direct pharmacological data on this compound is limited, its utility as a synthetic intermediate in the preparation of potential therapeutic agents is significant.

Precursor for Anticancer Agents

Derivatives of benzyl alcohol have shown promise as anticancer agents. For instance, some studies have demonstrated the antiproliferative effects of synthetic benzyl alcohols against various cancer cell lines.[6][17] The 3-chloro-4-methylbenzyl moiety can be incorporated into novel compounds to explore their potential as cytotoxic agents. The presence of the chlorine atom can enhance lipophilicity and potentially influence binding interactions with biological targets.

Intermediate for Antiviral Compounds

Benzyl-containing compounds have been investigated for their antiviral properties.[18][19][20] The synthesis of novel nucleoside analogs and other heterocyclic systems with potential antiviral activity can utilize this compound as a starting material to introduce the substituted benzyl group.

Scaffold for Anti-inflammatory Drugs

The development of new anti-inflammatory agents is an active area of research. Some studies have shown that derivatives of benzyl alcohol can exhibit anti-inflammatory properties.[21][22][23] The 3-chloro-4-methylbenzyl scaffold can be used to design and synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the field of drug discovery and development. Its straightforward synthesis from common precursors, coupled with its characteristic reactivity, makes it an attractive intermediate for the preparation of a diverse range of complex molecules. As research into novel therapeutic agents continues, the utility of this compound as a key scaffold for the design and synthesis of new anticancer, antiviral, and anti-inflammatory drugs is likely to expand. This guide provides a solid foundation of technical information to aid researchers in the effective and safe utilization of this important chemical compound.

References

- Mellado, M., Werner, E., Cuellar, M., & Villena, J. (2025). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols.

- Wang, Y., et al. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.

- Zhang, L., et al. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer.

- Bari, S. S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. PMC.

- Tzara, A., et al. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.

- The Royal Society of Chemistry. Contents.

- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.

- Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.

- ResearchGate. (2025). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides.

- BenchChem. Benzyl-2-chloro-1H-indole-3- carbaldehyde in the Synthesis of Anticancer Agents.

- M. Kaushal, D. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. YouTube.

- Journal of Chemical Education. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.

- PubChemLite. This compound (C8H9ClO).

- National Institutes of Health. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity.

- Cheméo. Chemical Properties of this compound (CAS 39652-32-9).

- PubMed Central. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.

- NIST. This compound.

- MDPI. Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

- Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.

- Google Patents. US4200655A - Benzyl alcohol virucidal process.

- PubMed. (2010, August 9).

- The Royal Society of Chemistry.

- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

- Patsnap Synapse. (2024, July 17).

- Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). (2018, March 6).

- Organic Chemistry Portal.

- Testbook. [Solved] Benzoic acid on reacting with lithium aluminium hydride give.

- National Institutes of Health. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.

- BMRB.

- YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal.

- SIELC Technologies. (2018, May 16). This compound.

- Organic Chemistry Portal.

- ResearchGate. (2025, August 7).

- TSI Journals. Oxidative selection between alcohols under solvent free conditions.

- National Institutes of Health. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.

- Google Patents.

- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. (2014, December 10).

- YouTube. (2020, July 29).

- ChemicalBook. This compound | 39652-32-9.

- Sciforum.

- PubChem. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117.

Sources

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 13. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 14. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 18. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US4200655A - Benzyl alcohol virucidal process - Google Patents [patents.google.com]

- 21. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]

- 22. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Chloro-4-methylbenzyl Alcohol: Elucidating Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-methylbenzyl alcohol (CAS No: 39652-32-9), a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds.[1] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and spectral features, this guide serves as a practical resource for researchers in compound verification, quality control, and reaction monitoring. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles.

Introduction: The Importance of Spectral Characterization

This compound is a substituted aromatic alcohol with the molecular formula C₈H₉ClO.[1][2][3][4] Its utility as a building block in organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

Infrared (IR) spectroscopy identifies the functional groups present.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will dissect the spectral data of this compound, offering a detailed interpretation to aid in its unequivocal identification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~7.20 | dd | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~4.65 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | -CH₃ |

| ~1.70 | s (broad) | 1H | -OH |

Interpretation:

-

Aromatic Protons (7.10-7.35 ppm): The three aromatic protons are distinct due to the substitution pattern. We expect to see a doublet for the proton ortho to the chlorine, a doublet of doublets for the proton between the chloro and hydroxymethyl groups, and a doublet for the proton ortho to the methyl group.

-

Benzylic Protons ( ~4.65 ppm): The two protons of the benzylic alcohol group (-CH₂OH) are chemically equivalent and appear as a singlet.

-

Methyl Protons ( ~2.30 ppm): The three protons of the methyl group (-CH₃) are equivalent and appear as a sharp singlet.

-

Hydroxyl Proton ( ~1.70 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140.0 | Ar-C (quaternary) |

| ~136.0 | Ar-C (quaternary) |

| ~133.0 | Ar-C (quaternary) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~64.0 | -CH₂OH |

| ~20.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons (126.0-140.0 ppm): The spectrum will show six distinct signals for the aromatic carbons, three of which are quaternary (substituted) and three are attached to protons.

-

Benzylic Carbon (~64.0 ppm): The carbon of the benzylic alcohol group (-CH₂OH) appears in this region.

-

Methyl Carbon (~20.0 ppm): The methyl group carbon (-CH₃) gives a signal in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 3-chloro-4-methylbenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of solvent selection and solution behavior for this compound.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical science and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and purification strategies. This compound, a substituted aromatic alcohol, presents a unique solubility profile governed by the interplay of its functional groups. The presence of a polar hydroxyl group, a moderately nonpolar chloromethyl-substituted benzene ring, dictates its interaction with various organic solvents. Accurate solubility data is paramount for applications such as the synthesis of heterocycles, where it is a key reagent, ensuring optimal reaction kinetics, and facilitating product isolation and purification.[1]

Physicochemical Properties of this compound

A molecule's structure intrinsically governs its solubility. The key physicochemical properties of this compound are summarized below. These parameters provide the foundation for understanding its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [2][3] |

| Molecular Weight | 156.61 g/mol | [2] |

| CAS Number | 39652-32-9 | [3] |

| Appearance | Liquid | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Complexity | 105 | [2] |

The molecule possesses both a hydrogen bond donor (the hydroxyl group) and acceptor (the hydroxyl oxygen and the chlorine atom), alongside a significant nonpolar surface area from the benzene ring and methyl group. This amphiphilic nature is central to its solubility characteristics. The polar hydroxyl group is capable of forming strong hydrogen bonds with protic solvents, while the aromatic ring can engage in π-π stacking and van der Waals interactions with nonpolar and aromatic solvents.[4]

Theoretical Frameworks for Solubility Prediction

The Principle of "Like Dissolves Like"

This fundamental principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this implies:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl group of the solute.[5][6]

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) possess polar functional groups (e.g., carbonyls) that can act as hydrogen bond acceptors for the solute's hydroxyl group.

-

Moderate Solubility in Aromatic Solvents: Solvents like toluene and benzene can interact favorably with the aromatic ring of this compound through π-π interactions.

-

Limited Solubility in Nonpolar Aliphatic Solvents: Solvents such as hexane and heptane, which primarily exhibit weak van der Waals forces, are not expected to be effective at solvating the polar hydroxyl group, leading to poor solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The principle is that substances with similar HSP values are likely to be miscible.

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, it is expected to have moderate δD and δP values and a significant δH value. The "Hansen distance" (Ra) between the solute and a solvent can be calculated to predict compatibility. A smaller Ra indicates a higher likelihood of solubility.[8][9]

Thermodynamic Models (UNIFAC)

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which in turn can be used to calculate solid-liquid or liquid-liquid equilibria, and thus solubility.[10][11] This model is particularly powerful as it relies on the chemical structure of the solute and solvent to estimate intermolecular interactions.[12][13] For novel compounds like this compound, where extensive experimental data may be lacking, predictive models like UNIFAC are invaluable tools in pharmaceutical and chemical process design.[14]

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Good to High | Hydrogen bond acceptance by the solvent and dipole-dipole interactions. |

| Aromatic | Toluene, Benzyl Alcohol | Moderate to Good | Favorable π-π stacking interactions with the benzene ring.[15][16] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Good | Dipole-dipole interactions and compatibility with the chloro-substituent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |

| Aliphatic | n-Heptane, n-Hexane, Cyclohexane | Low | Lack of favorable interactions to overcome the solute's cohesive energy. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining temperature (±0.1 °C)

-

Centrifuge

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Constant shaking facilitates this process.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial or volumetric flask.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve must be generated using standards of known concentration.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g of solvent). The choice of units will depend on the intended application of the data.

-

The following diagram illustrates the workflow for the experimental determination of solubility.

Conclusion

This guide has provided a detailed technical framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is sparse, a strong predictive understanding can be achieved by analyzing its physicochemical properties and applying established theoretical models such as Hansen Solubility Parameters and UNIFAC. For precise quantitative data, the detailed isothermal saturation protocol provides a robust and reliable methodology. This combined approach of theoretical prediction and experimental validation empowers researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful process development and formulation design.

References

- PubMed. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. J Pharm Sci. 1985 Jun;74(6):634-7.

- SpringerLink. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. 2016.

- Cheméo. Chemical Properties of this compound (CAS 39652-32-9).

- ACS Publications. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research.

- ResearchGate. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. 2016.

- NIH National Library of Medicine. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- Guidechem. This compound 39652-32-9 wiki.

- NIST WebBook. This compound.

- ChemicalBook. This compound | 39652-32-9. 2023.

- SIELC Technologies. This compound. 2018.

- University of Calgary. Solubility of Organic Compounds. 2023.

- Scribd. Solubility and Properties of Alcohols & Phenols.

- ResearchGate. Solubility of benzyl alcohol in supercritical carbon dioxide, comparison of literature data and thermodynamic modelling.

- Prof Steven Abbott. HSP Basics | Practical Solubility Science.

- WebAssign. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SpecialChem. Hansen Solubility Parameter System.

- TSFX. Laboratory 22: Properties of Alcohols Introduction Discussion.

- Stenutz. Hansen solubility parameters.

- PubMed. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. 2025.

- LabXchange. Alcohols: Solubility and Solvent Polarity.

- Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Thermodynamics Research Center. ThermoML:J. Chem. Thermodyn. 2016, 102, 188-198.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- IUPAC. SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.

- NIST WebBook. This compound.

- ChemicalBook. 4-Methylbenzyl alcohol | 589-18-4.

- PubChem. 4-Methylbenzyl alcohol | C8H10O | CID 11505.

- ChemBK. 4-Metylbenzyl Alcohol.

- MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- National Institute of Standards and Technology. Benzyl alcohol with Toluene and Water - IUPAC-NIST Solubilities Database.

- R Discovery. Experimental determination and prediction of the solubility of alpha-(trichloromethyl) benzyl acetate in monosolvents and binary mixed solvents. 2019.

- Sigma-Aldrich. 4-methylbenzyl alcohol.

- PubChem. 3-Chloro-4-methylheptane | C8H17Cl | CID 53923251.

- Sigma-Aldrich. (R)-4-Chloro-a-methylbenzyl alcohol 95 75968-40-0.

- Tokyo Chemical Industry UK Ltd. 3-Amino-4-methylbenzyl Alcohol 81863-45-8.

Sources

- 1. This compound | 39652-32-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. LabXchange [labxchange.org]

- 5. scribd.com [scribd.com]

- 6. tsfx.edu.au [tsfx.edu.au]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ThermoML:J. Chem. Thermodyn. 2016, 102, 188-198 [trc.nist.gov]

- 16. IUPAC-NIST Solubilities Database [srdata.nist.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-4-methylbenzyl Alcohol

This guide provides a comprehensive overview of the thermodynamic properties of 3-chloro-4-methylbenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive experimental data for this specific compound, this document outlines the critical theoretical frameworks and experimental methodologies for determining its thermodynamic profile. Understanding these properties is paramount for predicting chemical behavior, optimizing reaction conditions, and ensuring the stability and efficacy of pharmaceutical compounds.

The Strategic Importance of Thermodynamics in Drug Development

In the landscape of drug discovery and development, a thorough understanding of a compound's thermodynamic properties is not merely academic—it is a cornerstone of rational drug design.[1][2][3] Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and favorability of biological interactions, including the crucial binding of a drug molecule to its target protein.[3][[“]] A favorable binding affinity, indicated by a negative ΔG, is a primary goal in lead optimization.[3]

Furthermore, thermodynamic data informs on the stability of different physical forms (polymorphs) of a drug substance, which can significantly impact its solubility, dissolution rate, and bioavailability. Properties like the enthalpy of fusion and heat capacity are critical for formulation development, process chemistry, and ensuring the long-term stability of the final drug product.[5] This guide will provide the foundational knowledge and practical methodologies to determine these vital parameters for this compound.

Physicochemical and Known Properties of this compound

| Property | Value/Identifier | Source |

| Molecular Formula | C₈H₉ClO | [6][8] |

| Molecular Weight | 156.61 g/mol | [7][8] |

| CAS Number | 39652-32-9 | [7][9] |

| Appearance | Liquid | [8] |

| LogP (predicted) | 2.13 | [10] |

LogP, the octanol-water partition coefficient, suggests the compound's lipophilicity, a key parameter in predicting its behavior in biological systems.

Comparative Thermodynamic Data of Structurally Related Compounds

To estimate the potential thermodynamic properties of this compound, it is instructive to examine data from structurally analogous compounds. The presence of the chloro and methyl groups will influence the properties relative to the parent benzyl alcohol molecule through inductive and steric effects.

| Compound | Enthalpy of Formation (liquid, kJ/mol) | Heat Capacity (liquid, J/mol·K) | Normal Boiling Point (°C) |

| Benzyl Alcohol | -163.7 ± 0.7 | 221.4 | 205.3 |

| 3-Methylbenzyl Alcohol | Data not available | Data not available | 215-216 |

| 4-Methylbenzyl Alcohol | Data not available | Data not available | 217 |

| 3-Chlorobenzyl Alcohol | Data not available | Data not available | 234 |

Data sourced from the NIST Chemistry WebBook and other chemical property databases.[11][12][13] Note the general trend of increasing boiling point with the addition of substituents.

Experimental Determination of Thermodynamic Properties

The following sections detail the primary experimental techniques for accurately determining the key thermodynamic properties of this compound.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[14] For organic compounds like this compound, this is most commonly determined indirectly through combustion calorimetry.[15][16]

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is charged with an excess of pure oxygen to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion (ΔcH°) is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard like benzoic acid), and the amount of sample burned.[17]

-

Hess's Law Application: The standard enthalpy of formation of the compound is then calculated using Hess's Law, by combining its determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[16]

Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It is the primary method for determining heat capacity, melting point, and the enthalpy of fusion.[5]

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Baseline Run: An initial run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.

-

Standard Run: A run is performed with a sapphire standard, which has a well-characterized heat capacity, to determine the calibration factor.

-

Sample Run: A precisely weighed sample of this compound is hermetically sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[19][20]

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of the sapphire standard and the baseline.[21]

-

Methodology: Using the same DSC setup, the sample is heated through its melting point.

-

Data Analysis: The melting of a crystalline solid is an endothermic event, which appears as a peak on the DSC thermogram.

-

Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument's software integrates this peak area to provide a quantitative value. The peak's onset temperature is taken as the melting point.

Caption: General workflow for determining heat capacity and enthalpy of fusion via DSC.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful means to predict thermodynamic properties. Methods like Density Functional Theory (DFT) can be employed to calculate properties such as the standard enthalpy of formation and heat capacity from first principles.

-

Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial as it confirms the structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE).

-

Thermochemical Analysis: From the vibrational frequencies, translational, rotational, and vibrational contributions to the thermodynamic functions (enthalpy, entropy, and heat capacity) are calculated using statistical mechanics principles.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an appropriate isodesmic reaction scheme, which minimizes errors in the quantum chemical calculations.

These computational approaches, while requiring significant expertise and computational resources, can provide valuable estimates, guide experimental efforts, and offer insights into the molecular basis of the observed thermodynamic properties.[22]

Conclusion

While direct experimental thermodynamic data for this compound is sparse, this guide establishes a clear and robust pathway for its determination. By employing standard, validated techniques such as combustion calorimetry and differential scanning calorimetry, researchers can obtain the high-quality data necessary for informed decision-making in drug development and chemical synthesis.[15][23] The synergy between these experimental methods and modern computational chemistry provides a comprehensive toolkit for characterizing this and other novel chemical entities, ultimately accelerating the journey from discovery to application.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 39652-32-9). Retrieved from [Link]

- Chaires, J. B. (2020). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. International Journal of Molecular Sciences, 21(23), 9028.

-

Solubility of Things. (n.d.). Applications of Thermodynamics in Chemistry. Retrieved from [Link]

-

Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

Academia.edu. (n.d.). Importance of Thermodynamics in Drug Designing. Retrieved from [Link]

-

Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Retrieved from [Link]

- Ciulli, A., & Williams, D. H. (2010). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 5(7), 639-653.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- Rojas-Aguilar, A., et al. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 125(10), 2225-2234.

- ASTM International. (2014). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM E1269-11.

-

Journal of Pyrotechnics. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Retrieved from [Link]

-

Infinita Lab. (n.d.). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]

-

Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? Retrieved from [Link]

-

Idaho National Laboratory. (2007). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

-

Solubility of Things. (n.d.). Calorimetry in Measuring Enthalpy Changes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.

-

ResearchGate. (n.d.). Selected benzyl alcohols partitioning tracer candidates and respective... Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl alcohol conformations: a) Description of the ϕ and χ dihedral... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl alcohol (CAS 587-03-1). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-Methylbenzyl alcohol (CAS 589-18-4) Properties. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

- Jain, S., et al. (2012). Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Arabian Journal of Chemistry.

-

Chemcasts. (n.d.). 3-Methylbenzyl alcohol (CAS 587-03-1) Properties. Retrieved from [Link]

Sources

- 1. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. consensus.app [consensus.app]

- 5. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 6. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound | 39652-32-9 [chemicalbook.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. chem-casts.com [chem-casts.com]

- 12. Benzyl alcohol [webbook.nist.gov]

- 13. chem-casts.com [chem-casts.com]

- 14. jpyro.co.uk [jpyro.co.uk]

- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. mse.ucr.edu [mse.ucr.edu]

- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 21. infinitalab.com [infinitalab.com]

- 22. researchgate.net [researchgate.net]

- 23. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles: Why Quantum Chemistry Matters for Drug Development

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Chloro-4-methylbenzyl Alcohol

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in established scientific principles. We will explore the molecule's electronic structure, reactivity, and spectroscopic properties, providing insights valuable for understanding its behavior at a molecular level.

In modern drug discovery, understanding the intrinsic properties of a molecule is paramount. This compound (C₈H₉ClO) is a substituted aromatic alcohol whose potential interactions with biological targets are dictated by its electronic structure.[1][2] Quantum chemical calculations allow us to model this structure with high fidelity, predicting properties that are difficult or time-consuming to measure experimentally.[3]

By solving approximations of the Schrödinger equation, we can determine a molecule's optimized geometry, vibrational frequencies, and the distribution of its electrons.[4] This information is critical for:

-

Reactivity Prediction: Identifying which parts of the molecule are likely to engage in chemical reactions or form intermolecular bonds (e.g., with a receptor active site).

-

Spectroscopic Characterization: Predicting infrared (IR) and Raman spectra to aid in experimental identification and analysis.

-

Understanding Stability: Quantifying the molecule's stability and the energy associated with different conformations.

This guide will employ Density Functional Theory (DFT), a method that offers a favorable balance of accuracy and computational cost for systems of this size, making it a cornerstone of modern computational chemistry.[5][6]

The Computational Workflow: A Validated Approach

Our investigation follows a multi-step protocol designed to ensure the scientific validity of the results. Each subsequent step builds upon the validated output of the previous one. This self-validating workflow is crucial for generating trustworthy and reliable computational data.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Table 1: Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Total Energy | Value to be filled from calculation | - |

| HOMO Energy | Value to be filled from calculation | Value to be filled |

| LUMO Energy | Value to be filled from calculation | Value to be filled |

| HOMO-LUMO Gap (ΔE) | Calculated Difference | Calculated Difference |

(Note: Specific numerical values are placeholders and would be populated from the actual output of a Gaussian calculation.)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic potential on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species. [7][8]The MEP surface is color-coded:

-

Red/Yellow: Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., around the oxygen atom). [9]* Blue: Regions of positive potential, electron-deficient. These are sites prone to nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the hydroxyl hydrogen). [10]* Green: Regions of neutral potential.

For drug development, the MEP map can predict the electrostatic interactions that will govern the binding of this compound to a protein's active site.

Mulliken Atomic Charges

Mulliken population analysis partitions the total electron density among the atoms, providing an estimate of the partial atomic charge on each atom. [11][12]While the absolute values can be basis-set dependent, the relative charges provide crucial insight into the molecule's charge distribution and dipole moment. [13] Table 2: Selected Mulliken Atomic Charges

| Atom | Charge (e) |

| Cl | Value from calculation |

| O | Value from calculation |

| H (of OH) | Value from calculation |

| C (of CH₂) | Value from calculation |

| C (bonded to Cl) | Value from calculation |

| C (bonded to CH₃) | Value from calculation |

(Note: Specific numerical values are placeholders.)

The calculated charges will likely show a significant negative charge on the chlorine and oxygen atoms due to their high electronegativity, and a positive charge on the hydroxyl hydrogen, confirming the polar nature of these bonds and their availability for intermolecular interactions.

Conclusion

This guide has established a rigorous, scientifically-grounded protocol for the quantum chemical analysis of this compound. By leveraging Density Functional Theory with the B3LYP functional and a robust 6-311++G(d,p) basis set, we can reliably predict the molecule's optimized structure, vibrational spectra, and key electronic properties. The interpretation of the HOMO-LUMO gap, Molecular Electrostatic Potential, and Mulliken charges provides a deep understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. This information is directly applicable to the field of drug development, offering a theoretical foundation to guide synthesis, predict binding affinities, and understand mechanism of action at the most fundamental level.

References

- Chemist Wizards. Gaussian Software.

- RITME.

- Gaussian, Inc. About Gaussian 16.

- Gaussian, Inc. Gaussian 16.

- Purdue University. RCAC - Software: Gaussian 16.

- Cheméo. Chemical Properties of this compound (CAS 39652-32-9).

- Quantum Kanada. Hartree-Fock Method for finding new molecules and how it scales.

- InSilicoSci.

- Wikipedia. Hartree–Fock method.

- Scirp.org. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR.

- UNIFAP. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR.

- Guidechem. This compound 39652-32-9 wiki.

- Ghent Quantum Chemistry Group.

- CD ComputaBio. Molecular Electrostatic Potential (MEP)

- TCM.

-

. Mulliken population analysis .

- Benchchem.

-

. Molecular Electrostatic Potential (MEP) .

- FOLIA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets.

- RSC Publishing.

- Rowan. Frequencies and Thermochemistry.

- QuantumATKX-2025.06 Documentation.

- Sci.muni.cz.

- ResearchGate.

- ChemicalBook. This compound | 39652-32-9.

- ResearchGate.

- YouTube. Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi.

- RSC Publishing. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines.

- ResearchGate. Molecular electrostatic potential (MEP) maps of structures I and II....

- PubMed. Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ**.

- ACS Publications.

- Sigma-Aldrich. 3-Chloro-2-methylbenzyl alcohol.

- NIST WebBook. This compound.

- Q-Chem. Q-Chem 5.

- Surface Science Group.

- University of Rostock.

- PubMed Central. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.

- MDPI.

- SpringerLink.

- ResearchGate. Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.

- Semantic Scholar. Performance of B3LYP Density Functional Methods for a Large Set....

- American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol.

- SciSpace.

- ResearchGate.

- SpringerLink. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)